molecular formula C8H12F3NO B1530183 1-(3,3,3-Trifluoropropyl)piperidin-4-one CAS No. 1342825-61-9

1-(3,3,3-Trifluoropropyl)piperidin-4-one

Cat. No. B1530183
M. Wt: 195.18 g/mol
InChI Key: MKXWSKFPCLYBLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,3,3-Trifluoropropyl)piperidin-4-one is a chemical compound with the CAS Number: 1342825-61-9. Its molecular weight is 195.18 . The IUPAC name for this compound is 1-(3,3,3-trifluoropropyl)-4-piperidinone .


Molecular Structure Analysis

The InChI code for 1-(3,3,3-Trifluoropropyl)piperidin-4-one is 1S/C8H12F3NO/c9-8(10,11)3-6-12-4-1-7(13)2-5-12/h1-6H2 . This compound contains a total of 25 bonds, including 13 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 ketone (aliphatic), and 1 tertiary amine (aliphatic) .

Scientific Research Applications

1. Antimicrobial Activity

  • Application Summary: Piperidin-4-one derivatives, including 1-(3,3,3-Trifluoropropyl)piperidin-4-one, have been studied for their potential as antibacterial and antifungal agents .
  • Methods of Application: The compounds were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate. Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .
  • Results: Some of these compounds exhibited significant antimicrobial activity (compared with ampicillin) and antifungal activity (compared with terbinafine). The study suggests that these compounds could be used as a template for the future development of more potent antimicrobial agents .

2. Antiviral Activity

  • Application Summary: Isatin-based imidazole derivatives, which could potentially include 1-(3,3,3-Trifluoropropyl)piperidin-4-one, have shown significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) .
  • Methods of Application: The study conducted receptor–ligand interaction studies .
  • Results: The compounds exhibited comparable activity to remdesivir, a known antiviral drug .

3. Synthesis of Biologically Active Piperidines

  • Application Summary: Piperidines, including 1-(3,3,3-Trifluoropropyl)piperidin-4-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application: The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Results: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

4. Chemical Modulation

  • Application Summary: The compound 1-(3,3,3-Trifluoropropyl)piperidin-4-one could potentially be used in the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring .
  • Methods of Application: The study conducted receptor–ligand interaction studies .
  • Results: The compounds exhibited comparable activity to remdesivir, a known antiviral drug .

5. Synthesis of Biologically Active Compounds

  • Application Summary: Piperidines, including 1-(3,3,3-Trifluoropropyl)piperidin-4-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application: The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Results: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

6. Chemical Modulation

  • Application Summary: The compound 1-(3,3,3-Trifluoropropyl)piperidin-4-one could potentially be used in the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring .
  • Methods of Application: The study conducted receptor–ligand interaction studies .
  • Results: The compounds exhibited comparable activity to remdesivir, a known antiviral drug .

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-(3,3,3-trifluoropropyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO/c9-8(10,11)3-6-12-4-1-7(13)2-5-12/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXWSKFPCLYBLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,3,3-Trifluoropropyl)piperidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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